

"2-Chloro-3,4-difluorophenol" potential research applications

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Compound of Interest

Compound Name: 2-Chloro-3,4-difluorophenol

CAS No.: 1159512-40-9

Cat. No.: B3086426

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Technical Monograph: 2-Chloro-3,4-difluorophenol

Strategic Applications in Medicinal Chemistry & Advanced Synthesis

Executive Summary

2-Chloro-3,4-difluorophenol (CAS 1159512-40-9) represents a high-value halogenated scaffold in modern drug discovery, particularly within the central nervous system (CNS) therapeutic area. Unlike generic chlorophenols, this specific isomer offers a unique "metabolic shield" effect. The precise arrangement of fluorine atoms at the 3- and 4-positions, combined with the steric bulk and electronic modulation of the 2-chloro group, makes it an ideal building block for 5-HT_{2C} receptor modulators and next-generation agrochemicals.

This guide analyzes the compound's synthetic utility, detailing its transformation into benzoxazepine cores and its role in bioisosteric replacement strategies.

Chemical Profile & Structure-Activity Relationship (SAR)

The utility of **2-Chloro-3,4-difluorophenol** stems from its electronic landscape. The phenolic hydroxyl group (-OH) activates the ring, while the three halogen atoms creates a push-pull

electronic system that directs subsequent electrophilic substitutions (EAS) to specific positions, primarily the para position relative to the hydroxyl, if unoccupied.

Key Physicochemical Properties[1][2]

Property	Data	Relevance to Synthesis
CAS Number	1159512-40-9	Unique identifier for procurement/regulatory.
Molecular Formula	C ₆ H ₃ ClF ₂ O	Halogen-rich core for lipophilicity modulation.
Molecular Weight	164.54 g/mol	Low MW allows for "fragment-based" drug design.
Physical State	Solid (Crystalline)	Stable handling; requires inert atmosphere storage.
Acidity (pKa)	~7.5 - 8.0 (Est.)	More acidic than phenol (pKa 10) due to electron-withdrawing F/Cl.
LogP	~2.5	Optimal lipophilicity for CNS penetration when incorporated into drugs.

SAR Implications[1][3]

- **Metabolic Blocking:** The C3 and C4 fluorines block P450-mediated hydroxylation, extending the half-life of derived drugs.
- **Orthogonal Reactivity:** The C2-Chlorine serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or can be retained to induce specific conformational twists in the final drug molecule.

Synthetic Production Pathways

High-purity synthesis of **2-Chloro-3,4-difluorophenol** is non-trivial due to the risk of isomer scrambling. The most robust industrial route involves the diazotization of the corresponding

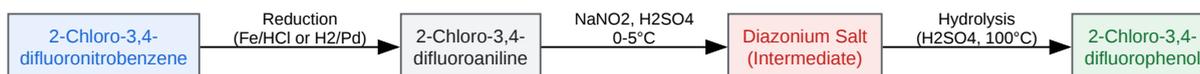
aniline.

Protocol A: Synthesis from 2-Chloro-3,4-difluoroaniline

Mechanism: Sandmeyer-type hydroxylation. Precursor: 2-Chloro-3,4-difluoronitrobenzene (reduced to aniline).

- Solubilization: Dissolve 2-chloro-3,4-difluoroaniline (1.0 eq) in 30% H₂SO₄ at 50°C.
- Diazotization: Cool to 0–5°C. Add NaNO₂ (1.1 eq) dropwise. Critical Control Point: Temperature must not exceed 5°C to prevent diazonium decomposition.[1]
- Hydrolysis: Transfer the cold diazonium salt solution into a boiling solution of 50% H₂SO₄/water. The high acid concentration suppresses azo-coupling side reactions.
- Extraction: Steam distill the product or extract with dichloromethane (DCM).[2]
- Purification: Recrystallize from hexanes to achieve >98% purity.

Visualization: Synthesis Workflow



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Figure 1: Step-wise synthesis of **2-Chloro-3,4-difluorophenol** via the diazonium hydrolysis pathway.

Advanced Application: 5-HT_{2C} Receptor Modulators

The most authoritative application of this scaffold is in the synthesis of hexahydropyrazinobenzoxazepines, a class of compounds investigated for treating obesity and epilepsy. The 2-chloro-3,4-difluoro motif is essential for binding affinity and selectivity against the 5-HT_{2A} and 5-HT_{2B} receptors (avoiding valvulopathy side effects).

Protocol B: Regioselective Bromination & Cyclization

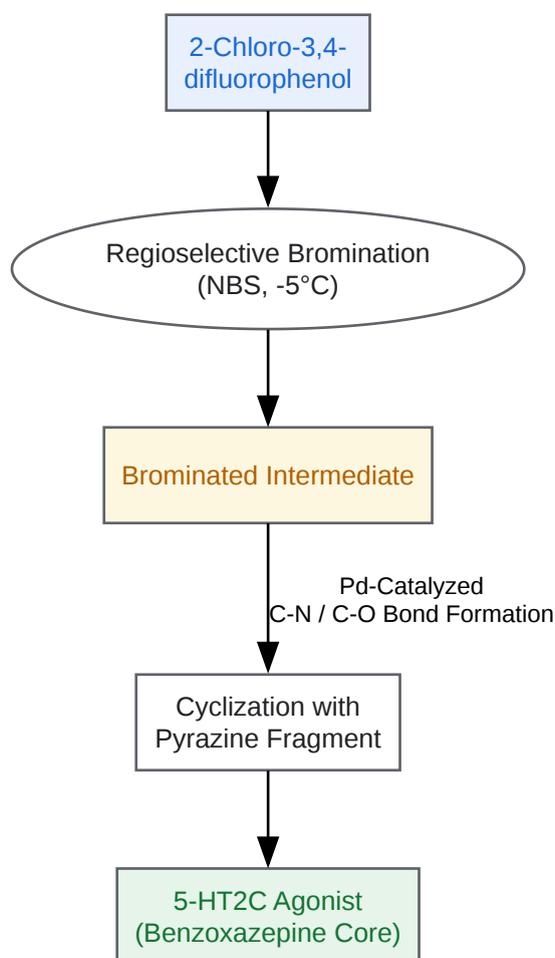
Reference Grounding: This protocol adapts methodologies described in patent literature for 5-HT_{2C} agonists [1].

Objective: Functionalize the C6 position (para to the fluoro, ortho to the hydroxyl) to prepare for ring closure.

Step-by-Step Methodology:

- Reagents: **2-Chloro-3,4-difluorophenol** (1.0 eq), Diisopropylamine (2.0 eq), N-Bromosuccinimide (NBS, 1.0 eq).
- Solvent: Dichloromethane (DCM).
- Conditioning: Cool the phenol/amine solution to -5°C. The amine acts as a proton scavenger and directs the bromination.
- Addition: Add NBS portion-wise over 30 minutes.
 - Why? Rapid addition causes exotherms that lead to di-bromination impurities.
- Reaction: Stir for 2.5 hours at -5°C.
- Workup: Quench with 1M HCl. Wash organic layer with saturated sodium bicarbonate.
- Result: Yields the brominated intermediate, which is then cyclized with a pyrazine fragment to form the tricyclic benzoxazepine core.

Visualization: Drug Discovery Workflow



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Figure 2: Utilization of **2-Chloro-3,4-difluorophenol** in the synthesis of tricyclic CNS therapeutics.[3]

Handling & Safety Protocols

As a halogenated phenol, this compound presents specific hazards. It is corrosive to tissue and potentially toxic if inhaled.[4]

Hazard Class	GHS Code	Mitigation Strategy
Skin Corrosion	H314	Double-gloving (Nitrile + Laminate). Immediate diphoteryne wash upon contact.
Acute Toxicity	H302/H312	Handle only in a fume hood with a face velocity >0.5 m/s.
Environmental	H411	Collect all aqueous waste for halogenated disposal. Do not release to drains.

Storage: Store at 2–8°C under Argon. Phenols are prone to oxidation (pinking) upon prolonged exposure to air.

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